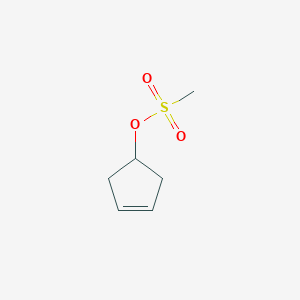

Cyclopent-3-en-1-yl methanesulfonate

Descripción

Cyclopent-3-en-1-yl methanesulfonate (CPMMS) is a methanesulfonate ester featuring a cyclopentenyl group. Structurally, it consists of a five-membered cycloalkene ring (cyclopentene) substituted with a methanesulfonate (-OSO₂CH₃) moiety at the 1-position. Methanesulfonate esters are widely employed in organic synthesis as alkylating agents due to their reactivity in nucleophilic substitution reactions. CPMMS is hypothesized to serve as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing cyclic or strained molecules where the cyclopentenyl group may confer unique stereochemical or electronic properties .

Propiedades

Fórmula molecular |

C6H10O3S |

|---|---|

Peso molecular |

162.21 g/mol |

Nombre IUPAC |

cyclopent-3-en-1-yl methanesulfonate |

InChI |

InChI=1S/C6H10O3S/c1-10(7,8)9-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 |

Clave InChI |

FJWFZRXGXZLAGU-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)OC1CC=CC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical and Physical Properties

Key Observations :

- Lead methanesulfonate, a heavy metal salt, diverges significantly in applications and toxicity compared to organic methanesulfonates .

Reactivity and Stability

- CPMMS : The strained cyclopentene ring may render CPMMS prone to hydrolysis or nucleophilic attack at the sulfonate group. Its reactivity could resemble that of allylic sulfonates, enabling use in cycloadditions or polymerizations.

- MMS : A classic SN2 alkylating agent, MMS methylates DNA at guanine residues, causing strand breaks . Its small size and lack of steric hindrance facilitate rapid reactions.

- Lead Methanesulfonate : As an ionic compound, it participates in redox reactions (e.g., electroplating) rather than covalent alkylation. Its decomposition under heat releases toxic sulfur oxides and lead fumes .

Toxicological Profiles

Mechanistic Differences :

- MMS directly alkylates DNA, triggering p53-mediated repair pathways. At p53-normalized concentrations (0.3 μM), it induces measurable genomic instability .

- Lead methanesulfonate’s toxicity stems from lead ion accumulation, disrupting heme synthesis and neuronal function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.